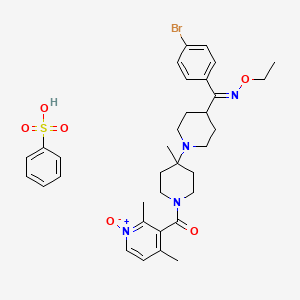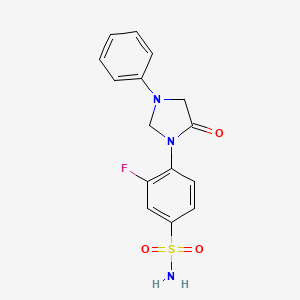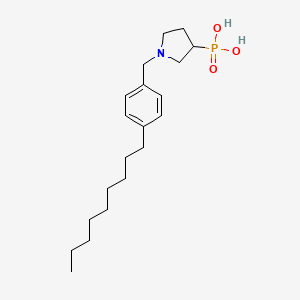
Ancriviroc besylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ancriviroc besylate, also known as SCH 351125, is a small-molecule antagonist of the human immunodeficiency virus type 1 (HIV-1) coreceptor CCR5. It is an orally bioavailable compound that inhibits HIV-1 entry by blocking the CCR5 coreceptor interaction. This compound has shown potent activity against RANTES binding and possesses subnanomolar activity in blocking viral entry, making it a promising candidate for antiviral therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ancriviroc besylate involves multiple steps, starting with the preparation of the core structure, which includes a bipiperidine moiety. The key steps involve the formation of the (Z)-4-bromophenyl-ethoxyimino-methyl group and its subsequent attachment to the bipiperidine core. The final product is obtained by reacting the intermediate with benzenesulfonic acid to form the besylate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Ancriviroc besylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the bipiperidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying CCR5 antagonists and their interactions.
Biology: Investigated for its role in blocking HIV-1 entry and its effects on immune cells.
Medicine: Explored as a potential therapeutic agent for HIV-1 infection, although clinical trials have been discontinued.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
Ancriviroc besylate exerts its effects by binding to the CCR5 coreceptor on the surface of T cells. This binding prevents the interaction between the HIV-1 virus and the CCR5 coreceptor, thereby inhibiting viral entry into the host cells. The compound has shown potent activity against primary HIV-1 isolates that use CCR5 as their entry coreceptor .
Comparación Con Compuestos Similares
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.
Vicriviroc: A CCR5 antagonist with similar antiviral properties.
Cenicriviroc: A dual CCR2/CCR5 antagonist investigated for its potential in treating HIV-1 and other inflammatory conditions
Comparison: Ancriviroc besylate is unique in its subnanomolar activity in blocking viral entry and its potent activity against RANTES binding. While maraviroc and vicriviroc have been approved for clinical use, this compound’s clinical development was discontinued, making it primarily a research compound .
Propiedades
Número CAS |
565428-86-6 |
|---|---|
Fórmula molecular |
C34H43BrN4O6S |
Peso molecular |
715.7 g/mol |
Nombre IUPAC |
benzenesulfonic acid;[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3.C6H6O3S/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3;7-10(8,9)6-4-2-1-3-5-6/h6-10,17,23H,5,11-16,18-19H2,1-4H3;1-5H,(H,7,8,9)/b30-26+; |
Clave InChI |
RVIRPEALZXBUMV-REAKUJNMSA-N |
SMILES isomérico |
CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)












